Warfarin acetate
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Overview
Description
Warfarin acetate is a widely used anticoagulant that inhibits blood clot formation. It is commonly prescribed under various brand names, including Coumadin and Jantoven . This compound functions by inhibiting the synthesis of vitamin K-dependent clotting factors, making it an essential medication for preventing thromboembolic events such as deep vein thrombosis, pulmonary embolism, and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions: Warfarin acetate is synthesized through a multi-step process. The primary synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions. This reaction forms the intermediate compound, which is then acetylated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including chromatographic analysis, to confirm its chemical composition and potency .
Chemical Reactions Analysis
Types of Reactions: Warfarin acetate undergoes various chemical reactions, including hydroxylation, reduction, and substitution. These reactions are primarily catalyzed by cytochrome P450 enzymes in the liver .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, under physiological conditions.
Reduction: Involves the use of reducing agents such as sodium borohydride.
Substitution: Typically occurs in the presence of strong nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated metabolites, such as 7-hydroxywarfarin and 10-hydroxywarfarin .
Scientific Research Applications
Warfarin acetate has a broad range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme kinetics and drug metabolism.
Biology: Employed in research on blood coagulation pathways and the role of vitamin K in cellular processes.
Medicine: Extensively studied for its anticoagulant properties and its use in preventing thromboembolic disorders.
Industry: Utilized in the development of anticoagulant rodenticides
Mechanism of Action
Warfarin acetate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of active vitamin K1, which is essential for the synthesis of clotting factors II, VII, IX, and X. As a result, the blood’s ability to clot is significantly reduced .
Comparison with Similar Compounds
Dicoumarol: Another anticoagulant that also inhibits vitamin K-dependent clotting factors.
Acenocoumarol: Similar in structure and function to warfarin acetate but with a shorter half-life.
Phenprocoumon: A long-acting anticoagulant with a similar mechanism of action
Uniqueness of this compound: this compound is unique due to its well-established pharmacokinetic profile, extensive clinical use, and the availability of a reversal agent (vitamin K1). Its ability to be administered orally and its relatively predictable dose-response relationship make it a preferred choice for long-term anticoagulation therapy .
Properties
CAS No. |
5979-00-0 |
---|---|
Molecular Formula |
C21H18O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-yl] acetate |
InChI |
InChI=1S/C21H18O5/c1-13(22)12-17(15-8-4-3-5-9-15)19-20(25-14(2)23)16-10-6-7-11-18(16)26-21(19)24/h3-11,17H,12H2,1-2H3 |
InChI Key |
AZJMOTKZYSVMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC(=O)C |
Origin of Product |
United States |
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